Structural Distinction from Leading Pyridazinone-Sulfonamide MAO-B Inhibitors
The target compound features an amide (benzamide) linker between the ethyl chain and the terminal aromatic ring, whereas the most extensively characterized pyridazinone-based MAO inhibitors (e.g., compound 6d, compound 6f) uniformly employ a sulfonamide linker [1]. In the pyridazinone-substituted benzenesulfonamide series, the most potent MAO-B inhibitor exhibited an IC50 of 0.047 μM, but no benzamide-linker analog was included in that study, meaning the potency impact of the amide-for-sulfonamide substitution is unquantified for this structural subclass. This represents a genuine SAR gap rather than a documented inferiority.
| Evidence Dimension | Linker chemistry: amide (target) vs. sulfonamide (comparator) |
|---|---|
| Target Compound Data | Amide linker (3,4-dimethoxybenzamide moiety connected via ethyl chain); no published IC50 against MAO-B available |
| Comparator Or Baseline | Pyridazinone-substituted benzenesulfonamides with MAO-B IC50 as low as 0.047 μM in recombinant human MAO-B fluorometric assay |
| Quantified Difference | Not quantifiable; structural class differs (amide vs. sulfonamide); relative MAO-B inhibitory activity uncharacterized |
| Conditions | Published data from recombinant human MAO-A and MAO-B inhibition assays using kynuramine substrate |
Why This Matters
The amide linker may confer different hydrogen-bonding capacity, metabolic stability, and synthetic tractability compared to the sulfonamide series, making the target compound a chemically distinct probe for exploring linker-dependent pharmacology.
- [1] Pyridazinone-substituted benzenesulfonamides demonstrate inhibition of monoamine oxidase. Cent Nerv Syst Agents Med Chem. 2023;23(2):120-130. View Source
